molecular formula C14H11F3O2 B8422319 Phenyl(3-(trifluoromethoxy)phenyl)methanol

Phenyl(3-(trifluoromethoxy)phenyl)methanol

Cat. No.: B8422319
M. Wt: 268.23 g/mol
InChI Key: ADLVWVBQALWKBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl(3-(trifluoromethoxy)phenyl)methanol is a useful research compound. Its molecular formula is C14H11F3O2 and its molecular weight is 268.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H11F3O2

Molecular Weight

268.23 g/mol

IUPAC Name

phenyl-[3-(trifluoromethoxy)phenyl]methanol

InChI

InChI=1S/C14H11F3O2/c15-14(16,17)19-12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h1-9,13,18H

InChI Key

ADLVWVBQALWKBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CC=C2)OC(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-(trifluoromethoxy)benzaldehyde (1.30 g, 6.84 mmol) in anhydrous THF (50 mL) was added phenylmagnesium bromide (1.0 M, 17 mL, 17 mmol) dropwise at 0° C. The resulting mixture was stirred at 80° C. for 3 h. The mixture was cooled to room temperature and diluted with EtOAc (100 mL). The organic layer was washed with saturated NH4Cl (50 mL) and brine (50×2 mL), dried over anhydrous sodium sulfate, filtered and concentrated. The residue was purified by reverse phase Combiflash (50%-55% MeCN in 0.5% NH4HCO3) to give target product (1.36 g, 74%) as a pale yellow oil. LCMS (ESI) m/z: 267.1 [M−H]. 1H-NMR (500 MHz, DMSO-d6): δ 7.44-7.40 (m, 5H), 7.33-7.30 (m, 2H), 7.23-7.18 (m, 2H), 6.13 (d, J=4.0 Hz, 1H), 5.79 (d, J=4.0 Hz, 1H).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
74%

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